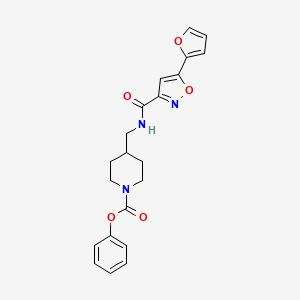

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a phenyl group, a furan ring, an isoxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Final Coupling and Esterification: The final step involves coupling the isoxazole-furan intermediate with the piperidine derivative, followed by esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The isoxazole ring can be reduced to form an isoxazoline or isoxazolidine derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Isoxazoline or isoxazolidine derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate exhibit promising antimicrobial activity. For instance, derivatives containing isoxazole and furan rings have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. A notable investigation demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF7), ovarian (SKOV3), and lung (A549) cancers. The compound's mechanism of action may involve the induction of apoptosis and the inhibition of tumor growth through modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoxazole Ring : This is usually achieved through cyclization reactions involving appropriate precursors such as furan derivatives and carboxylic acids.

- Piperidine Derivatization : Subsequent reactions introduce the piperidine moiety, which is crucial for enhancing the biological activity of the compound.

- Final Coupling Reactions : The final product is obtained through coupling reactions that link the piperidine with the isoxazole-furan moiety.

Case Study 1: Antimicrobial Activity

In a study published in Molecules, researchers synthesized a series of isoxazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting the potential application of these compounds in developing new antibiotics .

Case Study 2: Anticancer Activity

Another study focused on evaluating the anticancer effects of this compound on multiple cancer cell lines using MTT assays. The findings revealed that the compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its viability as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can act as a ligand for neurotransmitter receptors, while the isoxazole and furan rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Phenyl 4-((5-(thiophen-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Phenyl 4-((5-(pyridin-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. The combination of the furan, isoxazole, and piperidine rings in a single molecule provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Biological Activity

Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound consists of several functional groups: a phenyl group, a furan ring, an isoxazole ring, and a piperidine ring. The synthesis typically involves multiple steps, including:

- Formation of the Isoxazole Ring : Synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

- Attachment of the Furan Ring : Introduced through coupling reactions such as Suzuki or Heck coupling.

- Formation of the Piperidine Ring : Achieved through reductive amination reactions with aldehydes or ketones.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Neurotransmitter Receptors : The piperidine ring can act as a ligand for neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : The isoxazole and furan rings may participate in hydrogen bonding and π-π interactions, stabilizing the compound's binding to enzyme targets.

Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, certain isoxazole derivatives have shown selective inhibition against cancer cell lines with IC50 values in the low micromolar range. The presence of the furan and isoxazole moieties in this compound suggests potential for similar activity .

Anti-inflammatory Properties

Isoxazole derivatives have been reported to possess anti-inflammatory activities, particularly through selective inhibition of cyclooxygenase enzymes (COX). Compounds with structural similarities to this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Phenyl 4-((5-(thiophen-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate | Thiophene instead of furan | Potentially similar anticancer activity |

| Phenyl 4-((5-(pyridin-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate | Pyridine instead of furan | Different receptor binding profiles |

The inclusion of a furan ring in this compound may impart unique electronic properties that enhance its reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

- Antiproliferative Activity : A study demonstrated that certain isoxazole derivatives inhibited cell growth in human breast cancer cells with IC50 values ranging from 7.9 to 92 µM, suggesting a potential application for this compound in oncology .

- Selective COX Inhibition : Research indicated that some isoxazole derivatives showed significant selectivity towards COX-2 over COX-1, highlighting their potential as anti-inflammatory agents while minimizing side effects associated with non-selective inhibitors .

Properties

IUPAC Name |

phenyl 4-[[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-20(17-13-19(29-23-17)18-7-4-12-27-18)22-14-15-8-10-24(11-9-15)21(26)28-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQFSBCNEOVPCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.